molecular formula C14H16O5 B1326003 Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate CAS No. 898758-71-9

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

Cat. No. B1326003
CAS RN: 898758-71-9
M. Wt: 264.27 g/mol
InChI Key: AWKINLPUYBANQR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, commonly referred to as 4-AOB, is a synthetic organic compound that has been used in various scientific fields for its unique properties. It is an ester of an α-keto acid, and is a colorless liquid. 4-AOB has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst, and as a biochemical and physiological agent.

Scientific Research Applications

Biosynthesis in Fermentation

  • Ethyl 4-oxobutyrate is involved in the biosynthesis of gamma-substituted-gamma-butyrolactones, crucial components in film sherry production. It's part of the pathway yielding various compounds like gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone in the presence of S. fermentati (Fagan, Kepner, & Webb, 1981).

Pharmaceutical Synthesis

  • Ethyl 2-alkyl-4-aryl-3-oxobutyrates, derived from compounds like ethyl 4-oxobutyrate, play a role in synthesizing potential anti-HIV agents, such as 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (Danel et al., 1996).

Synthesis of Penicillins

  • Ethyl 4-oxobutyrate derivatives are key in synthesizing penicillins, as seen in the conversion of ethyl 2-hydroxyimino-3-oxobutyrate to ethyl 2-(2-aminothiazol-4-yl)-2-vinyloxyiminoacetate, a penicillin precursor (Stachulski, 1991).

Hydrogenation Studies

  • Investigations on hydrogenating ethyl 4-R-2,4-dioxobutyrates (R = phenyl) showed significant yields of ethyl 4-R-2-hydroxy-4-oxobutyrates, advancing understanding in organic synthesis processes (Slavinska et al., 2006).

Antimicrobial Applications

  • Ethyl 2-substituted phenyl hydrazono-3-oxobutyrate, related to ethyl 4-oxobutyrate, demonstrated antimicrobial potential against various bacteria and fungi (Patel, Patel, & Shah, 2011).

Enzyme-Catalyzed Asymmetric Synthesis

  • The enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate to optically active ethyl 4-phenyl-4-hydroxybutyrate by microorganisms like Candida magnoliae and Saccharomyces cerevisiae, shows its utility in producing pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

properties

IUPAC Name

ethyl 4-(2-acetyloxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-14(17)9-8-12(16)11-6-4-5-7-13(11)19-10(2)15/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKINLPUYBANQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645832
Record name Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

CAS RN

898758-71-9
Record name Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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